rac Octopamine-d3 Hydrochloride
Description
Contextualization within Biogenic Amine Research
Biogenic amines are a class of organic compounds that include key neurotransmitters and hormones such as dopamine (B1211576), serotonin, and histamine. researchgate.net They are formed through the decarboxylation of amino acids and are essential for numerous physiological functions. researchgate.netnih.gov Research into biogenic amines is crucial for understanding everything from basic neural communication to the underlying causes of various diseases. researchgate.netyoutube.com The study of these molecules often involves complex analytical techniques to identify and quantify their presence and activity in biological samples. lcms.czcanada.ca
rac Octopamine-d3 Hydrochloride fits into this broader research context as a specialized tool. It serves as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net The use of a deuterated standard, which is chemically identical to the natural compound but has a higher mass, allows for more accurate quantification of endogenous octopamine (B1677172) levels by correcting for variations during sample preparation and analysis. researchgate.net
Significance of Deuterated Analogs in Neuroscientific and Metabolic Inquiry
The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a technique known as deuteration. nih.gov This seemingly minor structural change can have significant impacts on a molecule's metabolic stability and pharmacokinetic profile. nih.govacs.orgnih.gov In drug discovery and development, deuteration can be used to create "heavy drugs" with improved properties, such as a reduced rate of metabolism, which can lead to lower and less frequent dosing. nih.govnih.gov
In the realm of neuroscientific and metabolic research, deuterated analogs like this compound are particularly valuable. They are used to trace the metabolic fate of the parent compound and to study the kinetics of enzymatic reactions. nih.govacs.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a "kinetic isotope effect" where reactions involving the cleavage of this bond proceed more slowly. acs.org This property allows researchers to investigate the mechanisms of enzymes that metabolize biogenic amines, such as monoamine oxidase. biosynth.comchemicalbook.com Furthermore, the use of deuterated standards in quantitative analysis provides a high degree of accuracy and reproducibility, which is essential for understanding the subtle changes in neurotransmitter levels associated with various physiological and pathological states. researchgate.netresearchgate.net
Overview of Octopamine as a Neuroactive Monoamine in Invertebrates
Octopamine is a crucial neuroactive monoamine in invertebrates, where it functions as a neurotransmitter, neuromodulator, and neurohormone. nih.govnih.gov It is structurally similar to norepinephrine (B1679862) in vertebrates and is involved in a wide array of physiological processes. nih.govresearchgate.net In insects, for example, octopamine plays a role in everything from flight metabolism and visual processing to learning, memory, and aggression. chemicalbook.comnih.gov
Unlike in mammals where octopamine is a trace amine, it is found in high concentrations in the nervous tissues of most invertebrate species. researchgate.netnih.govresearchgate.net This has made the octopaminergic system a key target for the development of highly specific insecticides, as these compounds are less likely to have off-target effects in vertebrates. nih.gov Octopamine exerts its effects by binding to G-protein coupled receptors, which in turn activate various second messenger systems. nih.gov The study of octopamine and its receptors provides fundamental insights into the modulation of the nervous system and behavior in invertebrates. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H/i5D2,8D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMZXCBVHLCWQG-IJJJTAPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C1=CC=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858242 | |
| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-62-9 | |
| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isotopic Labeling Methodologies and Applications of Rac Octopamine D3 Hydrochloride
Utility as a Stable Isotope-Labeled Tracer in Biological Systems
The primary utility of rac Octopamine-d3 Hydrochloride lies in its function as a stable isotope-labeled tracer. The incorporation of three deuterium (B1214612) atoms into the octopamine (B1677172) structure creates a molecule that is chemically almost identical to its endogenous counterpart but possesses a distinct, heavier mass. This mass difference allows researchers to introduce this compound into a biological system and differentiate it from the naturally occurring octopamine. This distinction is crucial for tracking the fate of the exogenous compound without the confounding presence of the endogenous pool.
The deuterium labeling enables precise tracking of metabolic and protein synthesis pathways. When used in conjunction with sensitive analytical techniques such as mass spectrometry, researchers can follow the absorption, distribution, metabolism, and excretion of the labeled octopamine with high specificity. This provides a clear picture of its dynamic behavior within a living organism.
Quantitative Analysis in Pharmacokinetic and Metabolic Studies
The application of stable isotope-labeled compounds like this compound has significantly advanced the field of quantitative analysis in pharmacology and metabolism. medchemexpress.com Deuteration, in particular, has been instrumental in refining the understanding of the pharmacokinetic and metabolic profiles of various molecules. medchemexpress.commedchemexpress.com
Application in Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique for the precise quantification of compounds in complex biological matrices. In this method, a known amount of the stable isotope-labeled standard, in this case, this compound, is added to a sample containing the analyte of interest (unlabeled octopamine). The labeled and unlabeled compounds are then extracted and analyzed together by mass spectrometry.
Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, minimizing variations and potential errors. The ratio of the labeled to the unlabeled compound is measured, and from this ratio, the exact concentration of the endogenous octopamine in the original sample can be accurately determined. This technique has been extensively used for quantifying analytes in various biological samples, including blood and urine. ethernet.edu.et
Enhancement of Signal Clarity and Accuracy in Analytical Assays
The use of this compound as an internal standard significantly enhances the clarity and accuracy of analytical assays. In complex biological samples, matrix effects can interfere with the detection and quantification of the target analyte, leading to inaccurate results. By co-eluting with the endogenous octopamine, the deuterated standard helps to compensate for these matrix effects.
The distinct mass-to-charge ratio of the deuterated compound allows it to be clearly distinguished from the endogenous octopamine and other interfering substances in the mass spectrometer. This results in a cleaner signal and a more reliable quantification of the analyte, which is crucial for obtaining high-quality data in pharmacokinetic and metabolic studies.
Elucidation of Complex Metabolic Pathways
Understanding the intricate network of metabolic pathways is fundamental to biochemistry and pharmacology. This compound serves as an invaluable tool for tracing and dissecting these complex processes.
Tracing Biosynthesis and Catabolism of Octopamine
By introducing this compound into a biological system, researchers can trace its conversion into various metabolites. This allows for the identification of the enzymes and pathways involved in the biosynthesis and catabolism of octopamine. For instance, studies have shown that octopamine is metabolized by enzymes such as monoamine oxidase. biosynth.com
A study on the bioavailability of m-octopamine in humans revealed that its primary metabolic pathways are deamination and conjugation. nih.gov After oral administration, a significant "first-pass effect" was observed, with a higher percentage of conjugated metabolites compared to intravenous infusion, indicating metabolism in the gut wall. nih.gov
Investigation of Metabolite Formation and Flux
Metabolic flux analysis, which measures the rates of metabolic reactions, can be greatly facilitated by the use of stable isotope tracers. By monitoring the appearance of deuterium-labeled metabolites over time, researchers can quantify the flux through different metabolic pathways. This provides a dynamic view of how metabolism is regulated and how it responds to various physiological or pathological conditions.
Applications in Advanced Spectroscopic Techniques
The introduction of three deuterium atoms into the octopamine molecule imparts a unique mass signature and alters its properties in a predictable manner, making this compound an indispensable tool in modern analytical chemistry. qmx.com These characteristics are particularly advantageous in NMR and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. The use of deuterium-labeled compounds like this compound can significantly aid in the interpretation of complex ¹H NMR spectra. studymind.co.uk
Deuterium (²H) has a different nuclear spin and magnetic moment compared to protium (B1232500) (¹H), rendering it 'silent' in a standard ¹H NMR experiment. msu.edu The synonyms for this compound, such as (±)-p-Octopamine-α,β,β-d3 HCl, indicate that the deuterium atoms are located at the α and β positions of the ethylamine (B1201723) side chain. chemicalbook.com This specific labeling pattern leads to the disappearance of the corresponding proton signals in the ¹H NMR spectrum, which simplifies the spectrum and aids in the unambiguous assignment of the remaining signals.
For instance, in the ¹H NMR spectrum of unlabeled rac-Octopamine Hydrochloride, the protons on the α and β carbons would appear as distinct signals. By comparing this to the spectrum of this compound, where these signals are absent, chemists can definitively confirm the chemical shifts and coupling patterns of the aromatic and other protons in the molecule. This comparative analysis is a robust method for structural verification.
Table 1: Comparison of Expected ¹H NMR Spectral Data for rac-Octopamine Hydrochloride and rac-Octopamine-d3 Hydrochloride
| Proton Environment | Expected ¹H Chemical Shift (ppm) in Unlabeled rac-Octopamine HCl | Expected Observation in rac-Octopamine-d3 HCl |
| Aromatic Protons | Present | Present |
| Methine Proton (-CHOH) | Present | Absent |
| Methylene Protons (-CH₂NH₂) | Present | Absent |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data for unlabeled rac-Octopamine Hydrochloride is based on publicly available spectral information. nih.gov
Mass Spectrometry (MS) for Compound Identification and Quantification
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely employed for both the identification and quantification of compounds in complex mixtures. scioninstruments.com this compound is particularly valuable in MS-based applications, where it is commonly used as an internal standard. qmx.com
Compound Identification:
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used to identify the compound. When a molecule is labeled with deuterium, its molecular weight increases by the number of deuterium atoms incorporated (approximately 1 Da per deuterium). For this compound, the molecular weight is approximately 3 units higher than its unlabeled counterpart. pharmaffiliates.combiosynth.com
This mass shift is observed for the molecular ion and for any fragment ions that retain the deuterium labels. By comparing the mass spectra of the labeled and unlabeled compounds, researchers can confirm the identity of fragment ions and elucidate fragmentation pathways. dea.govresearchgate.net For example, a fragment ion that shows a mass shift of 3 Da in the spectrum of this compound compared to the unlabeled compound must contain the α and β carbons of the ethylamine side chain.
Table 2: Key Mass Spectrometry Properties of rac-Octopamine Hydrochloride and its Deuterated Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (M+H)⁺ (m/z) |
| rac-Octopamine Hydrochloride | C₈H₁₂ClNO₂ | 189.64 | 154.08 |
| rac-Octopamine-d3 Hydrochloride | C₈H₉D₃ClNO₂ | 192.66 | 157.10 |
Data sourced from PubChem and supplier information. nih.govpharmaffiliates.com
Quantification:
One of the most critical applications of this compound is as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. cerilliant.com An ideal internal standard should have chemical and physical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer.
This compound co-elutes with unlabeled octopamine during liquid chromatography, meaning they experience similar ionization and matrix effects in the mass spectrometer's ion source. scioninstruments.com By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, or instrument response will affect both the analyte and the internal standard equally. The ratio of the signal from the unlabeled octopamine to the known amount of labeled octopamine allows for highly accurate and precise quantification of the analyte, even at very low concentrations. This technique is crucial in fields such as clinical and forensic toxicology, and metabolic studies.
Neurobiological and Physiological Roles of Octopamine Insights Derived Using Labeled Analogs
Octopamine (B1677172) as a Neurohormone, Neuromodulator, and Neurotransmitter in Invertebrates
Octopamine's diverse functions are a cornerstone of invertebrate physiology. taylorandfrancis.com It is found in significant concentrations in both neuronal and non-neuronal tissues across numerous invertebrate species. nih.gov As a neurohormone , octopamine is released into the hemolymph and can act on distant target tissues. researchgate.netresearchgate.net A key neurohormonal role is the mobilization of energy reserves, such as lipids and carbohydrates from the fat body, to prepare the insect for sustained activity or to aid recovery from energy-demanding situations. researchgate.net
In its capacity as a neuromodulator , octopamine modifies the activity of neural circuits and the efficacy of synaptic transmission. nih.govresearchgate.net This modulatory influence is widespread, affecting sensory inputs, motor patterns, and even complex behaviors. nih.govresearchgate.net For instance, in the locust, identified octopaminergic neurons modulate the contraction and relaxation of the extensor-tibiae muscle, demonstrating its role in fine-tuning motor output. researchgate.net
As a neurotransmitter , octopamine is released at synaptic junctions to transmit signals directly between neurons or from neurons to effector cells. nih.govresearchgate.net A classic example is its role in controlling light production in the firefly lantern. researchgate.netwikipedia.org Octopamine acts upon a variety of G-protein coupled receptors, which can trigger different second messenger systems, including the activation or inhibition of adenylyl cyclase and the activation of phospholipase C. nih.gov
The utilization of labeled analogs like rac Octopamine-d3 Hydrochloride is crucial for distinguishing and quantifying these roles at a cellular level. physiology.org For example, by using such tracers, researchers can precisely measure the concentration of octopamine in individual neurons or specific tissues during different behavioral states, thereby linking its presence to its function as a neurotransmitter, neuromodulator, or neurohormone in that context.
| Function | Description | Examples |
| Neurohormone | Released into the hemolymph to act on distant targets. | Mobilization of energy reserves (lipids, carbohydrates). researchgate.net |
| Neuromodulator | Modifies the activity of neurons and synapses. | Fine-tuning of muscle contraction in locusts. researchgate.net |
| Neurotransmitter | Direct signaling between neurons or to effector cells. | Control of light emission in fireflies. researchgate.netwikipedia.org |
Central Nervous System Functions
Within the central nervous system (CNS) of invertebrates, octopamine plays a pivotal role in a variety of processes, from learning and memory to the regulation of complex behaviors. nih.gov Its actions can influence the animal's "mood" or motivational state, desensitize sensory inputs, and orchestrate motor patterns. nih.gov
Octopamine is a key player in associative learning, where an animal learns to associate a neutral stimulus with a reward or punishment. nih.govjneurosci.org The mushroom bodies, a critical brain region for learning and memory in insects, are heavily innervated by octopaminergic neurons. nih.gov
In appetitive learning, which involves associating a stimulus with a reward, octopamine is of central importance. jneurosci.org Studies across various insects, including fruit flies, honeybees, and crickets, have demonstrated that octopamine is essential for learning and memory related to rewards like sugar. jneurosci.orgfrontiersin.org For example, in crickets, the administration of octopamine receptor antagonists impairs appetitive learning, suggesting that octopamine signaling is necessary for forming the association between a conditioned stimulus (like an odor) and an unconditioned stimulus (like a water reward). nih.govfrontiersin.org In fruit flies, the octopamine receptor OAMB, located in the mushroom body neurons, is critical for mediating the octopamine signal during appetitive olfactory learning. jneurosci.org Some research suggests that octopamine neurons may mediate the prediction error signals for appetitive unconditioned stimuli, a crucial component of learning. nih.gov In contrast, some studies in crabs have shown a divergent role, where octopamine enhances appetitive memory but has a detrimental effect on aversive memory consolidation. plos.org
The olfactory system is a primary modality for learning in many invertebrates, and octopamine is deeply integrated into its pathways. jneurosci.org In honeybees, an identified octopaminergic neuron, VUMmx1, plays a crucial role by mediating the interaction between the sucrose (B13894) reward pathway and the olfactory sensory pathway in the antennal lobes, the first processing center for olfactory information. nih.gov The release of octopamine in the antennal lobes modulates the processing of odor information in the context of nectar reinforcement. nih.gov Disrupting the function of the octopamine receptor AmOAR in the honeybee brain through antagonists or RNA interference inhibits both the acquisition and recall of olfactory memories. nih.gov In Drosophila, octopamine signaling through the Octβ1R receptor is involved in both aversive and appetitive olfactory learning, with the receptor acting in different neural locations for each type of learning. jneurosci.org
Octopamine is integral to the initiation and maintenance of various motor behaviors, effectively acting as a key component of the invertebrate "fight-or-flight" response system. taylorandfrancis.comwikipedia.org
Regulation of Behavioral Phenotypes
Aggression and Social Behaviors
Octopamine is a key modulator of aggression and social status in many invertebrates, particularly insects like crickets, fruit flies, and ants. oup.comfrontiersin.org Rather than initiating aggressive acts, octopamine appears to function as a motivational component, promoting the escalation and maintenance of aggression once a confrontation has begun. frontiersin.orgnih.gov Studies in crickets have shown that experiences such as physical exertion (like flying), winning a fight, or possessing a resource enhance aggression, and this enhancement is mediated by octopamine. oup.comfrontiersin.orgnih.gov For instance, fighting leads to elevated levels of octopamine in the hemolymph (the insect equivalent of blood). frontiersin.orgnih.gov Pharmacological studies that deplete octopamine levels reduce aggressiveness, which can be restored by treatment with octopamine agonists. frontiersin.orgnih.gov
In Drosophila melanogaster (fruit flies), specific subsets of octopaminergic neurons are crucial for aggression. scispace.com Research has demonstrated that pheromonal signals detected by the gustatory receptor Gr32a enhance male aggression by filtering through octopamine-releasing neurons. plos.orgnih.gov This indicates that octopamine neurons can function as a second-order step in a chemosensory circuit that drives social behavior. plos.org In social insects, the role of octopamine is also significant; in red wood ants, for example, increased octopamine levels led to a higher frequency of attacks on natural predators. researchgate.net
Table 1: Influence of Octopamine on Aggressive Behaviors in Various Invertebrates
| Species | Behavioral Context | Observed Effect of Increased Octopamine/Octopaminergic Activity | Citation(s) |
|---|---|---|---|
| Field Cricket (Gryllus bimaculatus) | Agonistic encounters | Increased hemolymph octopamine levels during fights, regardless of outcome. Promotes escalation and maintenance of aggression. | frontiersin.orgscispace.combiologists.com |
| Fruit Fly (Drosophila melanogaster) | Male-male aggression | Amplifies aggression in response to chemosensory cues; specific octopaminergic neurons are essential for aggressive displays. | scispace.complos.orgnih.gov |
| Red Wood Ant (Formica aquilonia) | Interspecies conflict (predator defense) | Increased frequency of attacks and pursuits of predators. | researchgate.net |
| Honey Bee (Apis mellifera) | Social status | Higher octopamine levels in dominant, more aggressive workers. | nih.gov |
Feeding Regulation
In Drosophila larvae, the octopaminergic system is crucial for the hunger-driven feeding response to palatable foods like sugar. uga.edupnas.org Specific clusters of octopaminergic neurons in the subesophageal ganglion (SOG), a key feeding control center, have antagonistic roles: one set inhibits feeding in satiated animals, while another promotes feeding when hungry. uga.edupnas.org This demonstrates a sophisticated level of control exerted by octopamine, preventing overfeeding while ensuring adequate energy intake. biologists.com Furthermore, octopamine is involved in mobilizing energy stores, such as lipids and carbohydrates, from the fat body, which complements its role in feeding by managing the metabolic response to nutrient intake. dovepress.compsu.edu
Modulation of Circadian Rhythms
Octopamine is an important regulator of circadian rhythms and wakefulness in invertebrates. biologists.comnih.gov In Drosophila, octopamine promotes wakefulness, and flies deficient in octopamine tend to sleep more. biologists.com This wake-promoting effect is mediated by specific octopaminergic neurons that interact with insulin-producing cells in the brain. biologists.com
In the horseshoe crab, Limulus, octopamine is a key efferent neurotransmitter that modulates the sensitivity of the lateral eyes according to the time of day. jneurosci.org Injections of octopamine into the eye during the daytime, when sensitivity is naturally low, can mimic the state of high sensitivity characteristic of the nighttime. jneurosci.org This effect is dose-dependent and demonstrates that octopamine release from a central circadian clock helps to regulate peripheral sensory organ function in alignment with the 24-hour cycle. jneurosci.org Similarly, in crayfish, octopamine levels in the eyestalk vary over a 24-hour cycle, peaking just before the dark phase to regulate the diurnal reduction of photoreceptor sensitivity and promote nocturnal exploratory behavior. nih.gov
Role in "Fight or Flight" Responses
Octopamine is widely considered the invertebrate equivalent of norepinephrine (B1679862) in the "fight or flight" response. oup.combiologists.com It is released as a neurohormone during stressful or highly active behaviors to prepare the animal for periods of extended activity and to help it recover from increased energy demands. scispace.combiologists.com In crickets, octopamine levels in the hemolymph rise significantly during aggressive encounters and flight, but not after short escape runs. biologists.com This suggests its role is not for all "arousal" states but is specific to sustained, energy-intensive activities. biologists.com
The release of octopamine mobilizes crucial energy reserves, such as lipids and sugars, into the hemolymph, making them readily available for muscles and other tissues. dovepress.compsu.edu This metabolic function is central to its role in the fight or flight response. The activation of octopaminergic systems allows an insect to switch its physiological state to one that supports dynamic actions and heightened performance. biologists.comoup.com
Table 2: Hemolymph Octopamine Levels in Field Crickets (Gryllus bimaculatus) During Various Behaviors
| Behavioral State | Median Octopamine Level (pg/μL) | Description of Response | Citation(s) |
|---|---|---|---|
| Baseline (Resting) | 4.5 | Normal, resting physiological state. | scispace.combiologists.com |
| Aggressive Encounter | 24.3 | Significant increase during fighting, preparing the animal for extended conflict. | scispace.combiologists.com |
| Flight (5 minutes) | 44.6 | Large increase, mobilizing energy for sustained, high-demand motor activity. | scispace.combiologists.com |
| Escape Run (1 minute) | No significant increase | Short-term escape behavior does not trigger a systemic neurohormonal response. | biologists.com |
Peripheral Organ Modulation
Beyond its roles in the central nervous system, octopamine is a key modulator of peripheral organs, including skeletal and visceral muscles. dovepress.comnih.gov It fine-tunes muscle activity, heart rate, and the function of organs like the oviduct. dovepress.com For example, octopamine can increase the rate and force of muscle contractions, which is essential for behaviors like flight. biologists.com In adult Drosophila, proper octopamine signaling is necessary for a well-orchestrated climbing performance, and its disruption affects normal leg muscle architecture. nih.gov This highlights octopamine's role in ensuring effective communication between the nervous system and the muscles that execute motor commands. nih.gov
Sensory System Desensitization Mechanisms
Octopamine acts as a crucial neuromodulator within sensory systems, regulating the sensitivity of inputs to prevent sensory overload and adapt the animal's responsiveness to its environment. nih.govnih.govresearchgate.net This process, often referred to as desensitization or habituation, allows an insect to filter out persistent, unimportant stimuli while remaining alert to new, salient ones. dovepress.com
The mechanism of action involves octopamine binding to G protein-coupled receptors (GPCRs) on sensory neurons. nih.govnih.gov This binding can trigger different second messenger pathways, such as the production of cyclic AMP (cAMP) or the release of intracellular calcium (Ca2+). nih.govnih.govresearchgate.net These intracellular signals then modulate the neuron's excitability. For instance, in some systems, repeated stimulation leads to octopamine-mediated desensitization of the response. dovepress.com In other cases, octopamine can cause dishabituation, restoring a reflexive response that had previously waned. dovepress.com This modulation of sensory inputs is critical for complex behaviors, including learning, memory, and arousal. researchgate.net
Molecular Mechanisms of Octopamine Action and Receptor Systems
Characterization and Classification of Octopamine (B1677172) Receptors (OARs)
Octopamine receptors are integral membrane proteins that belong to the rhodopsin-like family (Class A) of GPCRs. researchgate.netmdpi.com The binding of octopamine to these receptors initiates a conformational change, leading to the activation of intracellular G-proteins and the subsequent production of second messengers. researchgate.net
G-Protein Coupled Receptor (GPCR) Families and Subtypes
Based on their sequence similarities and signaling properties, OARs are broadly categorized into distinct families. mdpi.combiologists.com This classification helps in understanding their specific roles in mediating the diverse effects of octopamine throughout the invertebrate nervous system and peripheral tissues. The primary families include alpha-adrenergic-like and beta-adrenergic-like octopamine receptors. biologists.comwikipedia.org
Alpha-Adrenergic-like Octopamine Receptors
Alpha-adrenergic-like octopamine receptors (OctαRs) share structural and functional similarities with vertebrate α-adrenergic receptors. wikipedia.orgresearchgate.net These receptors are further divided into two subtypes: Octα1R and Octα2R. plos.orgmdpi.com
Activation of Octα1Rs, also known as OAMB, typically leads to an increase in intracellular calcium levels. nih.govplos.org In some instances, they can also stimulate a smaller increase in cyclic AMP (cAMP). nih.govjst.go.jp For example, the Oamb receptor in Drosophila activates both cellular calcium and cAMP signaling pathways. nih.gov In contrast, Octα2Rs, such as DmOctα2R in Drosophila and AmOctα2R in the honeybee, are known to inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. researchgate.netmdpi.com Some studies have also shown that Octα2R can be responsive to other biogenic amines like serotonin. researchgate.netnih.gov
Beta-Adrenergic-like Octopamine Receptors
Beta-adrenergic-like octopamine receptors (OctβRs) are functionally analogous to vertebrate β-adrenergic receptors. wikipedia.orgmdpi.com The activation of these receptors primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP concentration, with no associated increase in intracellular calcium. biologists.commdpi.com Several subtypes of OctβRs have been identified in various insect species, including three in Drosophila melanogaster (DmOctβ1R, DmOctβ2R, DmOctβ3R) and two in Bombyx mori. biologists.com The characterization of these receptors in different insects, such as the oriental fruit fly (Bactrocera dorsalis) and the rice stem borer (Chilo suppressalis), has further solidified their role in cAMP-mediated signaling. biologists.commdpi.com
| Receptor Subtype | Primary Signaling Pathway | Key Characteristics |
| Octα1R (OAMB) | ↑ [Ca²⁺]i, small ↑ [cAMP]i | Activates both calcium and cAMP signaling. nih.gov |
| Octα2R | ↓ [cAMP]i | Inhibits adenylyl cyclase. researchgate.netmdpi.com |
| OctβR | ↑ [cAMP]i | Primarily activates adenylyl cyclase. biologists.commdpi.com |
Receptor Signaling and Intracellular Second Messenger Systems
The binding of octopamine to its receptors triggers a cascade of intracellular events, primarily involving the production of second messengers like cyclic AMP (cAMP) and the release of intracellular calcium ([Ca²⁺]i). researchgate.netnih.gov These second messengers, in turn, activate downstream effector proteins, such as protein kinases, which phosphorylate target proteins and ultimately lead to a physiological response. dovepress.com
Cyclic AMP Production Pathways
A major signaling pathway for octopamine, particularly through β-adrenergic-like receptors, is the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. biologists.comnih.gov This increase in intracellular cAMP activates protein kinase A (PKA). dovepress.comjneurosci.org For instance, in the flight muscles of the locust, octopamine has been shown to produce a dose-dependent increase in cAMP levels, a mechanism that can be mimicked by direct activation of adenylyl cyclase with forskolin. biologists.com Studies in Drosophila have also demonstrated that the wake-promoting effects of octopamine are mediated through a PKA-dependent mechanism. jneurosci.org Conversely, α2-adrenergic-like octopamine receptors can inhibit adenylyl cyclase activity through an inhibitory G-protein, leading to a decrease in cAMP production. mdpi.commdpi.com
Intracellular Calcium Release Mechanisms
The other principal second messenger system utilized by octopamine receptors, primarily the α-adrenergic-like subtype, involves the mobilization of intracellular calcium. mdpi.comnih.gov Upon receptor activation, phospholipase C (PLC) is stimulated via a Gq protein. dovepress.complos.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). dovepress.com IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. dovepress.comnih.govnih.gov This elevation in intracellular calcium, along with DAG, can activate protein kinase C (PKC). dovepress.com In Drosophila, the DmOctα1Rb receptor has been shown to induce intracellular Ca²⁺ oscillations through a PLC-mediated pathway. nih.gov These oscillations can be abolished by inhibitors of PLC, confirming the involvement of this pathway. nih.gov
| Second Messenger | Generating Enzyme/Mechanism | Primary Receptor Family | Downstream Effector |
| Cyclic AMP (cAMP) | Adenylyl Cyclase | β-adrenergic-like | Protein Kinase A (PKA) |
| Intracellular Calcium ([Ca²⁺]i) | Phospholipase C (PLC) -> IP3 | α-adrenergic-like | Protein Kinase C (PKC) |
Ligand-Receptor Interactions and Binding Affinities
Octopamine, an invertebrate neuroactive substance analogous to vertebrate norepinephrine (B1679862), exerts its effects by binding to specific G-protein coupled receptors (GPCRs). The isotopic-labeled variant, rac Octopamine-d3 Hydrochloride, is functionally identical in its biological interactions. The study of these interactions is crucial for understanding the physiological roles of octopamine. In invertebrates, three main classes of octopamine receptors have been identified: alpha-adrenergic-like receptors (OctαR), beta-adrenergic-like receptors (OctβR), and mixed octopamine/tyramine (B21549) receptors (Oct-TyrR). wikipedia.org
The binding of octopamine to these receptors initiates intracellular signaling cascades, often involving changes in cyclic AMP (cAMP) or intracellular calcium ([Ca²⁺]i) levels. nih.govjneurosci.org The affinity of octopamine for its various receptor subtypes has been characterized through direct binding studies and computational docking analyses.
Early research using radiolabeled ligands provided the first direct evidence of high-affinity octopamine binding sites in the nervous system of the fruit fly, Drosophila melanogaster. These studies identified binding sites with an apparent dissociation constant (Kd) in the low nanomolar range, indicating a strong interaction between octopamine and its receptor. nih.govnih.gov For instance, crude membranes from Drosophila heads were found to bind [³H]octopamine with a Kd of approximately 5 to 6 nM. nih.govnih.gov
Computational studies, such as ensemble docking, have further elucidated the binding affinities. These in silico methods calculate the binding energy between a ligand and its receptor. For example, the average binding affinity of octopamine to the Drosophila melanogaster octopamine receptor in mushroom bodies (OAMB) has been calculated to be -5.18 kcal/mol. semanticscholar.org Docking studies also show a preference for the (R)-enantiomer of octopamine in the majority of octopamine receptors. acs.org
The table below summarizes key binding affinity data for octopamine with its receptors from various studies.
| Receptor/Preparation | Organism | Method | Affinity Value | Reference |
|---|---|---|---|---|
| Putative high-affinity octopamine receptor | Drosophila melanogaster (fruit fly) | [³H]octopamine binding | Kd: ~5 nM | nih.gov |
| Particulate preparation from heads | Drosophila melanogaster (fruit fly) | [³H]octopamine binding | Kd: 6.0 ± 0.9 x 10⁻⁹ M | nih.gov |
| Octopamine Receptor in Mushroom Bodies (OAMB) | Drosophila melanogaster (fruit fly) | Ensemble Docking | -5.18 ± 0.07 kcal/mol | semanticscholar.org |
Cross-Talk and Interactions with Other Amine Systems
Octopamine signaling does not occur in isolation; it is part of a complex network of neuromodulators. Its interactions with other biogenic amine systems, particularly dopamine (B1211576) and tyramine, are critical for regulating a wide range of behaviors.
A significant body of research points to extensive cross-talk between the octopaminergic and dopaminergic systems, particularly in the context of associative learning and memory. nih.gov In insects like Drosophila and crickets, dopamine is often associated with aversive or punishment signals, while octopamine is linked to appetitive or reward signals. nih.govnih.govbiorxiv.org However, this distinction is not absolute, and the two systems often work in concert.
Studies have shown that octopamine can directly modulate the activity of dopamine neurons. u-tokyo.ac.jpoup.com For example, in Drosophila, octopamine neuron activity enhances the response of specific dopamine neurons to aversive stimuli like electric shock, a process that requires the octopamine receptor Octβ1R. oup.com This suggests that octopamine acts upstream of dopamine in certain learning circuits, effectively "gating" or amplifying the dopaminergic teaching signal. oup.com
This interaction is crucial for memory formation. Research indicates that forming appetitive memories with octopamine stimulation requires a functional dopamine system, suggesting dopamine acts downstream of octopamine in these processes. u-tokyo.ac.jp Genetic interaction studies in Drosophila further support this concerted action. The octopamine receptor Octβ1R genetically interacts with the D1 dopamine receptor dDA1 in both aversive and appetitive learning. jneurosci.orgresearchgate.net This demonstrates that the coordinated signaling of both octopamine and dopamine is indispensable for these fundamental cognitive processes. jneurosci.org In the nematode C. elegans, dopamine signaling, which is activated by the presence of food, suppresses octopamine signaling. plos.org This inhibitory cross-talk modulates acetylcholine (B1216132) release and CREB activation, highlighting a conserved mechanism of interaction between these two amine systems. plos.org
Tyramine is the direct biochemical precursor to octopamine, and both amines are recognized as independent neurotransmitters with distinct, sometimes opposing, physiological roles. plos.orgnih.govannualreviews.org The specificity of their signaling is complicated by the fact that their receptors can exhibit cross-reactivity.
Invertebrates possess specific receptors for tyramine (TARs) and octopamine (OARs), but also a class of receptors that can be activated by both amines, often referred to as octopamine/tyramine receptors (Oct-TyrR). wikipedia.orgnih.govnih.gov For example, a receptor cloned from Drosophila heads, now classified as an Oct-TyrR, responds to both ligands. jneurosci.orguniprot.org Interestingly, for this receptor, tyramine is significantly more potent than octopamine in activating the G-protein that inhibits adenylyl cyclase. jneurosci.orguniprot.org The rank order of potency for agonists on this receptor is tyramine > octopamine > dopamine. uniprot.org
Despite this overlap, there is also clear evidence for receptor specificity, which allows for independent actions of the two amines. researchgate.netnih.gov In C. elegans, tyramine and octopamine modulate aversive behaviors through two distinct, previously uncharacterized amine receptors, TYRA-3 and F14D12.6, which show high affinity for tyramine and octopamine, respectively. nih.gov This demonstrates that even when producing similar behavioral outputs, the two signaling pathways can be mediated by separate receptors in distinct neurons. nih.gov
In general, TAR1 receptors are sensitive to both amines, but tyramine is typically a more potent agonist. researchgate.net The existence of both specific and mixed-sensitivity receptors allows for a highly nuanced and coordinated regulation of physiology and behavior, where tyramine and octopamine can act independently, antagonistically, or cooperatively depending on the receptor populations present in a given neural circuit. plos.orgnih.gov
Biosynthesis, Degradation, and Regulation of Octopamine Pathways
Tyramine (B21549) as a Key Precursor in Biosynthesis
The biosynthesis of octopamine (B1677172) begins with the amino acid L-tyrosine. biocyc.orgkobe-u.ac.jp The first and rate-limiting step in this pathway is the conversion of tyrosine to tyramine (TA). kobe-u.ac.jpresearchgate.net This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC). biocyc.orgresearchgate.net
While tyramine has long been recognized as the direct biosynthetic precursor to octopamine, it is now understood to be a neuroactive molecule in its own right, with distinct physiological and behavioral roles in invertebrates. nih.govresearchgate.net Nevertheless, its function as an intermediate in OA synthesis is a fundamental aspect of this biochemical pathway. nih.govnih.gov The production of TA from tyrosine is a critical control point, and its subsequent conversion to octopamine is the final step in the synthesis of this important neuromodulator. annualreviews.org
Enzymatic Pathways Involved in Octopamine Synthesis (e.g., Tyramine β-Hydroxylase)
Once tyramine is synthesized, it is converted into octopamine through a hydroxylation reaction. biocyc.orgresearchgate.net This crucial step is catalyzed by the enzyme tyramine β-hydroxylase (TβH), also known as tyramine β-monooxygenase. biocyc.orgbioscientifica.com TβH is considered a key enzyme in regulating the synthesis and secretion of octopamine in neurons. bioscientifica.com
The TβH enzyme is evolutionarily related to the mammalian dopamine (B1211576) β-hydroxylase, sharing significant sequence identity. nih.govjneurosci.org Studies in various insects, including the fruit fly Drosophila melanogaster and the red flour beetle Tribolium castaneum, have demonstrated that TβH is essential for octopamine production. nih.govmdpi.com Genetic knockout or knockdown of the TβH gene results in animals that are deficient in octopamine but have elevated levels of tyramine, confirming the enzyme's central role in this specific conversion. nih.govfrontiersin.orgfrontiersin.org The expression of TβH is primarily localized to nervous tissues and specifically within octopaminergic neurons. bioscientifica.comjneurosci.org
| Enzyme | Abbreviation | Substrate | Product | Function |
|---|---|---|---|---|
| Tyrosine Decarboxylase | TDC | L-Tyrosine | Tyramine | Catalyzes the conversion of tyrosine to tyramine, the precursor of octopamine. biocyc.orgresearchgate.net |
| Tyramine β-Hydroxylase | TβH | Tyramine | Octopamine | Catalyzes the final step in octopamine synthesis by hydroxylating tyramine. researchgate.netbioscientifica.com |
Mechanisms of Octopamine Degradation and Inactivation
For proper neuronal signaling, neurotransmitters like octopamine must be rapidly inactivated after their release. In invertebrates, this is achieved through a combination of enzymatic degradation and active reuptake from the synaptic cleft. researchgate.netbiologists.com
Unlike vertebrates, which heavily rely on monoamine oxidase (MAO) for amine degradation, insects exhibit limited MAO activity. nih.govfrontiersin.org Instead, the primary pathway for octopamine inactivation in the insect central nervous system is N-acetylation. annualreviews.orgresearchgate.net This reaction is catalyzed by the enzyme N-acetyltransferase (NAT), which converts octopamine into N-acetyl-octopamine. researchgate.netcdnsciencepub.com This N-acetylated form is biologically inactive.
Other potential, though less prominent, degradation pathways in insects include:
N-methylation: Conversion of octopamine to synephrine, catalyzed by phenylethanolamine N-methyl transferase (PNMT). researchgate.net
Conjugation Reactions: This can involve tagging octopamine with substances like β-alanine, γ-glutamate, or sulfate. annualreviews.orgresearchgate.net
Succinylation: In the nematode Caenorhabditis elegans, succinylation has been identified as a metabolic pathway for biogenic amines, including octopamine, potentially serving as a deactivation mechanism or creating new signaling molecules. nih.gov
In addition to enzymatic breakdown, active uptake mechanisms play a significant role in clearing octopamine. High-affinity, sodium-sensitive uptake systems have been identified in the nerve cords and brains of various insects, which actively transport octopamine out of the synaptic space. biologists.com
| Mechanism | Enzyme/Process | Product | Significance in Invertebrates |
|---|---|---|---|
| N-Acetylation | N-acetyltransferase (NAT) | N-acetyl-octopamine | The major enzymatic inactivation pathway in many insects. annualreviews.orgresearchgate.netcdnsciencepub.com |
| Reuptake | High-affinity transporters | N/A (cleared from synapse) | An important and rapid mechanism for terminating the signal. biologists.com |
| N-methylation | Phenylethanolamine N-methyl transferase (PNMT) | Synephrine | A less common pathway compared to N-acetylation. researchgate.net |
| Conjugation | Various transferases | Conjugated octopamine | Includes β-alanine conjugation and sulfation. annualreviews.orgresearchgate.net |
| Succinylation | Succinyltransferase | Succinylated octopamine | Identified as a metabolic route in nematodes like C. elegans. nih.gov |
Comparative Metabolic Studies Across Invertebrate Species
While the core biosynthetic pathway of tyrosine to tyramine to octopamine is conserved across many invertebrates, comparative studies reveal significant diversity in its regulation and degradation. biocyc.orgresearchgate.net Octopamine and tyramine are abundant and crucial neuroactive compounds in protostomes (e.g., insects, mollusks, nematodes), whereas they are present only in trace amounts in vertebrates. biocyc.orgresearchgate.net
In insects like the cockroach, N-acetylation is the primary route for octopamine degradation, with Malpighian tubules being a major site for this process. cdnsciencepub.com In contrast, the nematode C. elegans utilizes succinylation as a key part of its biogenic amine metabolism, a pathway not prominently described in insects. nih.gov This suggests that different invertebrate phyla have evolved distinct strategies for metabolizing and inactivating these important signaling molecules. researchgate.net
The functional roles of octopamine also show species-specific variations. For example, while octopamine is a potent glycogenolytic agent in the cockroach fat body, its effects can differ in other species. mdpi.com The presence of octopamine has been confirmed in a wide range of invertebrates, including insects, crustaceans, mollusks, and nematodes, highlighting its ancient evolutionary origins and fundamental importance in invertebrate physiology. biocyc.orgontosight.ainih.gov
Advanced Analytical and Methodological Approaches for Octopamine Research Utilizing Deuterated Standards
High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating and quantifying biogenic amines from intricate biological samples. helixchrom.comsigmaaldrich.com The utility of HPLC is significantly enhanced by coupling it with advanced detectors to improve selectivity and sensitivity.
Fluorescence Detection (FLD)
Fluorescence detection offers high sensitivity for compounds that are either naturally fluorescent or can be chemically altered to exhibit fluorescence. nih.govsqu.edu.om Octopamine (B1677172) possesses native fluorescence, a property that can be leveraged for its detection following HPLC separation. nih.gov This approach provides a sensitive assay for measuring octopamine in biological tissues. nih.gov In this framework, the use of a deuterated internal standard like rac-Octopamine-d3 Hydrochloride is vital for correcting analyte loss during the extensive sample preparation and extraction phases, thereby bolstering the accuracy of quantification. While FLD alone cannot differentiate between the deuterated standard and the native analyte, its role as an internal standard during sample processing is invaluable.
Diode Array Detection (DAD)
The Diode Array Detector (DAD) acquires full UV-Vis spectra of compounds as they elute from the HPLC column, which is invaluable for method development and peak purity assessment. ipp.ptthermofisher.comnih.gov DAD confirms the identity of the octopamine peak by matching its spectrum with that of a known standard. nih.govarabjchem.org While generally less sensitive than fluorescence or mass spectrometry, DAD is a robust tool for verifying the presence of the analyte. oiv.intoiv.intresearchgate.net The use of rac-Octopamine-d3 Hydrochloride as an internal standard is beneficial for quantitative accuracy, despite the near-identical UV-Vis spectra of the deuterated and non-deuterated forms.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive method for the sensitive and selective quantification of small molecules like octopamine in biological matrices. mdpi.comresearchgate.net This technique marries the separation capabilities of LC with the specificity and sensitivity of MS/MS.
A stable isotope-labeled internal standard, such as rac-Octopamine-d3 Hydrochloride, is central to quantitative accuracy in LC-MS/MS. physiology.orggoogle.combiorxiv.org This standard is chemically identical to endogenous octopamine but is distinguished by its higher mass due to the presence of deuterium (B1214612) atoms. medchemexpress.com By adding a known quantity of the deuterated standard to the sample at the start of the preparation process, it co-elutes with the endogenous octopamine and serves as a reference.
Within the mass spectrometer, both the endogenous octopamine and the deuterated internal standard are fragmented, and specific product ions are monitored. The concentration of the endogenous analyte is calculated from the ratio of its signal to that of the internal standard. This stable isotope dilution method effectively corrects for variations in sample handling, chromatography, and ionization, leading to highly accurate and precise measurements. researchgate.netnih.gov
Table 1: Representative LC-MS/MS Parameters for Octopamine Analysis
| Parameter | Value |
|---|---|
| Chromatographic Column | C18 reverse-phase or HILIC biorxiv.org |
| Mobile Phase A | Water with 0.1% formic acid biorxiv.org |
| Mobile Phase B | Acetonitrile with 0.1% formic acid biorxiv.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Octopamine) | m/z 154.1 |
| Product Ion (Octopamine) | m/z 136.1 |
| Precursor Ion (rac Octopamine-d3) | m/z 157.1 |
| Product Ion (rac Octopamine-d3) | m/z 139.1 |
Note: The specific mass-to-charge (m/z) ratios can vary based on the instrument and analytical conditions.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are essential for determining the affinity of various compounds for their receptors. nih.govresearchgate.netgoogle.com In octopamine research, these assays are used to characterize the binding properties of ligands to octopamine receptors. nih.govresearchgate.net While deuterated compounds like rac-Octopamine-d3 Hydrochloride are not typically used as the radiolabeled probe, they can be employed as non-radioactive competitors.
In a competitive binding assay, a radiolabeled ligand with a known affinity for the octopamine receptor is incubated with the receptor preparation. The displacement of this radioligand by increasing concentrations of a non-labeled competitor, such as a deuterated standard, allows for the determination of the competitor's binding affinity (Ki). researchgate.net This approach can provide precise information on the binding characteristics of the deuterated compound itself, which are anticipated to be virtually identical to its non-deuterated counterpart.
Immunocytochemistry and Immunoreactivity Mapping for Anatomical Distribution
Immunocytochemistry (ICC) and immunohistochemistry (IHC) are techniques employed to visualize the distribution of specific molecules like octopamine within tissues. dal.ca These methods depend on the highly specific binding of a primary antibody to the target antigen.
Here, rac-Octopamine-d3 Hydrochloride can be critical in validating the specificity of the primary antibody through pre-adsorption controls. nih.govabcam.comsysy.comsysy.com In this control experiment, the primary antibody is incubated with an excess of the antigen (octopamine) before it is applied to the tissue sample. sysy.comsysy.com If the antibody is specific to octopamine, this pre-incubation will block its binding sites, leading to a significant reduction or complete absence of staining. nih.gov The use of a well-characterized standard is essential for confirming the reliability and specificity of the immunocytochemical staining.
Electrophysiological Techniques for Neuronal Activity Recording
Electrophysiological methods, such as patch-clamp and single-unit recordings, are used to investigate the electrical properties of neurons and their responses to neurotransmitters. pnas.orgfrontiersin.orgnih.govfrontiersin.org These techniques allow researchers to study how octopamine modulates neuronal activity, including changes in membrane potential, ion channel currents, and firing rates. pnas.orgnih.govnih.gov
In these studies, precise concentrations of agonists or antagonists are applied to neuronal preparations to elicit and measure a response. jst.go.jpfrontiersin.orgmdpi.com The accuracy of these concentrations is paramount for generating reliable and reproducible data, such as dose-response curves. While the biological effects of deuterated and non-deuterated octopamine are expected to be the same, using rac-Octopamine-d3 Hydrochloride as a standard for preparing application solutions ensures the precise delivery of the intended concentration of the active compound. mdpi.comnih.gov
Invertebrate Model Organisms in Octopamine Research
Drosophila melanogaster (Fruit Fly) as a Genetic Model
The fruit fly, Drosophila melanogaster, serves as a powerful genetic model for dissecting the complexities of the octopaminergic system. Its sophisticated genetic toolbox allows for targeted manipulation of octopamine (B1677172) synthesis, reception, and degradation, providing invaluable insights into its functional roles. nih.gov
Studies using octopamine-specific antibodies have mapped the distribution of octopaminergic neurons in the central nervous system (CNS) of both larval and adult fruit flies. nih.gov These neurons are found in distinct clusters throughout the brain and ventral nerve cord, suggesting their involvement in a multitude of functions. nih.gov Research has demonstrated that octopamine is a crucial modulator of a wide range of behaviors in Drosophila, including the initiation of flight, aggression, courtship, and feeding. nih.govslu.seresearchgate.net
Mutant flies lacking octopamine exhibit significantly reduced aggression, specifically a decrease in the frequency of lunging behavior, which is a characteristic aggressive act. researchgate.net Restoring octopamine synthesis in the brain of these mutants can partially rescue this aggressive phenotype. researchgate.net Furthermore, the neuronal silencing of octopaminergic and tyraminergic neurons almost completely abolishes lunging, underscoring the critical role of this signaling pathway in aggressive behavior. researchgate.net
Octopamine also plays a significant role in metabolic regulation in Drosophila. Along with its precursor tyramine (B21549), octopamine influences energy homeostasis by affecting both energy uptake and expenditure. nih.gov These amines regulate metabolic rate, physical activity, and feeding choices, highlighting their comprehensive control over the organism's physiological state. nih.gov
Table 1: Key Findings on Octopamine's Role in Drosophila melanogaster
| Behavioral/Physiological Process | Effect of Octopamine | Key Research Findings |
|---|---|---|
| Aggression | Modulates aggressive behavior, particularly lunging. | Mutant flies lacking octopamine show a significant reduction in aggression. researchgate.net |
| Locomotion | Involved in the initiation and maintenance of flight. | Octopamine modulates the activity of flight muscles. dovepress.com |
| Feeding | Regulates feeding initiation and food choice. | Octopamine and tyramine have substantial effects on energy uptake. nih.gov |
| Metabolism | Controls energy homeostasis, including metabolic rate. | Regulates both energy expenditure and intake. nih.gov |
| Courtship | Modulates male courtship behavior. | Octopaminergic neurons are implicated in the regulation of courtship. nih.gov |
Manduca sexta (Hawkmoth) for Neuroethological Studies
The hawkmoth, Manduca sexta, is an excellent model for neuroethological studies of the octopaminergic system, particularly in the context of flight, olfaction, and neuromuscular modulation. The distribution of octopamine-like immunoreactivity has been extensively mapped in the hawkmoth brain, revealing a widespread network of octopaminergic neurons and fibers in most brain regions, with notable projections to the antennal lobes and mushroom bodies, areas crucial for olfactory processing and learning. nih.gov
Octopamine plays a vital role in enhancing neuromuscular transmission in Manduca sexta. nih.gov It increases the efficacy of nerve stimulation to elicit muscle contraction, a function that is critical for flight. nih.gov The concentration of octopamine in the hemolymph increases significantly following eclosion, coinciding with the maturation of flight behavior. nih.gov
In the context of olfaction, octopamine acts as a neuromodulator that enhances the sensitivity of antennal sensory neurons to pheromones, and this modulation is time-of-day dependent. semanticscholar.orgresearchgate.net The levels of octopamine in the antennae fluctuate with the hawkmoth's activity cycle, peaking during the active phase. semanticscholar.org This suggests that octopamine confers circadian control over olfactory transduction, optimizing pheromone detection during periods of mate-seeking behavior. semanticscholar.org Furthermore, both octopamine and its precursor, tyramine, have distinct effects on the flight central pattern generator, indicating a complex interplay of these amines in the control of flight motor patterns. researchgate.net
Table 2: Octopamine's Influence on Manduca sexta Physiology and Behavior
| System | Role of Octopamine | Experimental Observations |
|---|---|---|
| Neuromuscular System | Enhances neuromuscular transmission. | Increases muscle contraction in response to nerve stimulation. nih.gov |
| Olfactory System | Modulates sensitivity of antennal sensory neurons to pheromones. | Octopamine levels in antennae peak during the moth's active phase. semanticscholar.org |
| Flight | Modulates the central pattern generator for flight. | Octopamine, but not tyramine, is sufficient to induce fictive flight. researchgate.net |
| Circadian Rhythm | Confers circadian control on olfactory sensitivity. | Pheromone detection thresholds are altered by octopamine in a daytime-dependent manner. semanticscholar.org |
Lymnaea stagnalis (Pond Snail) in Learning and Memory Research
The great pond snail, Lymnaea stagnalis, has been a valuable model for investigating the cellular and molecular underpinnings of learning and memory. frontiersin.orgnih.govscholarpedia.org While the role of octopamine in these processes in Lymnaea is complex and not fully elucidated, research has provided some intriguing findings.
The central nervous system of Lymnaea contains a demonstrable octopaminergic system, with the highest concentrations of octopamine found in the buccal ganglia, which are involved in feeding. nih.gov Electrophysiological studies have shown that specific neurons in the buccal ganglia respond to the application of octopamine, suggesting the presence of octopamine receptors. nih.gov
In the context of learning, particularly conditioned taste aversion (CTA), the involvement of octopamine appears to be nuanced. bohrium.com One study found a negative correlation between CNS octopamine levels and the strength of CTA memory; snails with lower octopamine levels exhibited better memory retention. bohrium.com However, other research has suggested a role for octopamine in the formation of long-term memory in aversive food conditioning. frontiersin.org The application of octopamine can increase the basal feeding response to a sucrose (B13894) solution, but it does not appear to obstruct the formation of CTA. bohrium.com These seemingly contradictory findings suggest that the role of octopamine in learning and memory in Lymnaea may be state-dependent and influenced by factors such as the animal's motivational state (e.g., hunger). frontiersin.orgbohrium.com
Table 3: Octopamine Research in Lymnaea stagnalis
| Area of Research | Findings | Implications |
|---|---|---|
| Neuroanatomy | High concentrations of octopamine in buccal ganglia. | Suggests a role in the modulation of feeding behavior. nih.gov |
| Electrophysiology | Specific neurons in the buccal ganglia are responsive to octopamine. | Confirms the presence of functional octopamine receptors in the CNS. nih.gov |
| Learning and Memory (CTA) | Negative correlation between CNS octopamine and CTA memory strength. | The role of octopamine in aversive learning may be complex and state-dependent. bohrium.com |
| Feeding Behavior | Octopamine application can increase the feeding response. | Implicates octopamine in the motivational control of feeding. bohrium.com |
Crickets and Honey Bees in Behavioral Pharmacology
Crickets and honey bees have been instrumental in behavioral pharmacology studies aimed at understanding the roles of biogenic amines in modulating complex social behaviors, aggression, and learning.
In crickets, octopamine is strongly implicated in the modulation of aggression. jneurosci.org Depleting octopamine and dopamine (B1211576) in the CNS reduces aggressiveness, and this effect can be rescued by the administration of an octopamine agonist. jneurosci.org This suggests that the activation of the octopaminergic system underlies the plasticity of aggressive motivation. jneurosci.org Furthermore, in the context of associative learning, octopamine neurons are thought to mediate appetitive signals, while dopamine neurons mediate aversive signals. frontiersin.org The blockade of octopamine receptors impairs appetitive learning but not aversive learning. frontiersin.orgfrontiersin.org
In honey bees (Apis mellifera), octopamine plays a crucial role in appetitive behavior and learning. frontiersin.org The injection of octopamine or its precursor, tyramine, increases the proboscis extension reflex (PER) to sucrose stimulation, indicating a role in gustatory responsiveness. frontiersin.orgbiorxiv.org In appetitive olfactory conditioning, octopamine is believed to mediate the reinforcing properties of the sucrose reward. frontiersin.org The neuronal octopamine receptor in the honey bee shares pharmacological similarities with that of the locust, indicating a conservation of receptor properties across distantly related insect species. nih.gov
Table 4: Comparative Roles of Octopamine in Crickets and Honey Bees
| Organism | Key Behavioral Role of Octopamine | Supporting Evidence |
|---|---|---|
| Crickets | Aggression: Promotes aggressive behavior. | Depletion of CNS octopamine reduces aggression. jneurosci.org |
| Appetitive Learning: Mediates appetitive reinforcement signals. | Blockade of octopamine receptors impairs learning of appetitive tasks. frontiersin.org | |
| Honey Bees | Appetitive Behavior: Increases gustatory responsiveness. | Injection of octopamine enhances the proboscis extension reflex to sucrose. frontiersin.org |
| Appetitive Learning: Mediates reward signals in olfactory conditioning. | Pairing an odor with octopamine injection can lead to learned association. frontiersin.org |
Caenorhabditis elegans (Nematode) for Genetic and Behavioral Screens
The nematode Caenorhabditis elegans offers a simple and well-defined nervous system, making it an ideal model for genetic and behavioral screens to dissect the function of octopamine at the level of individual neurons and circuits. asm.org
In C. elegans, octopamine and serotonin have antagonistic roles in regulating behaviors associated with feeding and fasting. nih.gov Serotonin is generally associated with the presence of food, while octopamine signals the absence of food. aging-us.com Octopamine modulates locomotion, with exogenous octopamine suppressing fasting-induced quiescence and promoting roaming behavior. nih.gov These effects are mediated through specific octopamine receptors, SER-3 and SER-6. nih.gov
Octopamine also plays a role in the regulation of innate immunity in C. elegans. asm.org An octopaminergic immunoinhibitory pathway has been identified that is tonically active under normal conditions to maintain immunological homeostasis. asm.org Upon pathogen infection, this pathway is downregulated, allowing for an enhanced innate immune response. asm.org This neural regulation of immunity highlights a previously unappreciated role for octopamine in host defense.
Furthermore, octopaminergic signaling interacts with other neurotransmitter systems, such as the dopaminergic system. aging-us.com Dopamine signaling, activated by the presence of food, can suppress octopamine signaling. aging-us.com This intricate interplay between different aminergic systems allows the animal to fine-tune its behavioral and physiological responses to its environment.
Table 5: Functions of Octopamine in Caenorhabditis elegans
| Behavioral/Physiological System | Role of Octopamine | Neuronal/Molecular Mechanisms |
|---|---|---|
| Locomotion | Suppresses quiescence and promotes roaming during fasting. | Mediated by SER-3 and SER-6 octopamine receptors. nih.gov |
| Feeding | Signals the absence of food, antagonizing serotonin signaling. | Octopamine inhibits feeding behavior. nih.gov |
| Innate Immunity | Suppresses innate immune responses to maintain homeostasis. | An octopaminergic immunoinhibitory pathway is downregulated upon infection. asm.org |
| Aversive Responses | Inhibits aversive responses to certain stimuli. | Acts through distinct receptors from tyramine to modulate sensory-mediated behaviors. nih.gov |
| Neurotransmitter Interaction | Is suppressed by dopamine signaling in the presence of food. | Highlights the integration of different aminergic systems. aging-us.com |
Future Research Directions and Methodological Innovations
Development of Novel Octopaminergic Ligands and Receptor-Specific Probes
The development of highly specific ligands is crucial for dissecting the diverse functions of octopamine's G-protein coupled receptors. nih.gov Currently, a significant challenge in the field is the lack of high-affinity, irreversible, or receptor-subtype-specific ligands, which has limited the biochemical characterization and tissue localization of octopamine (B1677172) receptors. nih.gov Future efforts will be directed towards synthesizing novel molecules that can selectively target different octopamine receptor classes, which include α- and β-adrenergic-like receptors. mdpi.com
The synthesis of photoaffinity labels has been one approach to creating irreversible ligands for octopamine receptors. nih.gov rac Octopamine-d3 Hydrochloride can serve as a valuable precursor or standard in the development of such probes. By incorporating deuterium (B1214612) atoms, researchers can create ligands that are distinguishable from their endogenous counterparts in mass spectrometry-based assays, facilitating precise quantification and tracking without altering the fundamental biochemical properties of the ligand. These next-generation probes will be instrumental in mapping the distribution of octopamine receptor subtypes in the nervous system and peripheral tissues of various invertebrates. nih.gov
Advancements in Deuterium Tracing Techniques for In Vivo Studies
Stable isotope labeling (SIL) is a powerful tool for analyzing metabolic pathways with minimal perturbation to the biological system. nih.gov While deuterium-labeled precursors have been underutilized in LC-MS/MS-guided metabolomics, recent advancements are paving the way for their broader application. nih.gov Techniques such as spectral tracing of deuterium isotope (STRIDE) microscopy, which uses stimulated Raman scattering (SRS) to visualize the metabolic dynamics of deuterated molecules, offer high-resolution mapping of anabolic activities. columbia.eduspringernature.com
The use of this compound is perfectly aligned with these advanced tracing methodologies. Administering this labeled compound to an invertebrate model would allow researchers to:
Trace the metabolic fate of octopamine in vivo with high precision. nih.gov
Distinguish between the administered (exogenous) octopamine and the endogenously produced pool.
Quantify the rate of octopamine uptake, conversion, and catabolism in specific tissues and cells.
Visualize the incorporation of octopamine-derived metabolites into downstream pathways using imaging techniques like SRS microscopy. columbia.edu
A significant advantage of using deuterium is that it minimally perturbs the biological system, making it ideal for kinetic studies. nih.gov However, researchers must consider the potential for the deuterium kinetic isotope effect (KIE), where the heavier isotope can slow down a reaction rate. nih.gov While in some studies this effect is negligible, it must be assessed for each specific metabolic step being investigated. nih.gov
Integration of Multi-Omics Technologies (e.g., Neuroproteomics, Metabolomics)
The convergence of genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—provides a holistic view of biological systems. nih.govmdpi.com Integrating metabolomics with other omics layers is particularly powerful for understanding how genetic and environmental factors influence cellular function and phenotype. nih.govmdpi.com In the context of neurobiology, these approaches can elucidate the molecular underpinnings of complex processes regulated by neuromodulators like octopamine. springernature.com
This compound is an enabling tool for multi-omics studies of octopamine signaling. By introducing a labeled version of the molecule, researchers can precisely measure its impact on the metabolome and proteome.
Key applications include:
Metabolomic Flux Analysis: Tracing the flow of the d3-label through metabolic networks to identify downstream pathways influenced by octopamine signaling. nih.gov This can help connect octopamine to energy metabolism, a process it is known to regulate. biologists.com
Neuroproteomics: Using the labeled octopamine to stimulate specific pathways and then quantifying changes in the proteome to identify proteins involved in the signaling cascade, receptor trafficking, or downstream cellular responses.
Pathway Mapping: Combining data from multiple omics layers to construct comprehensive models of octopamine's action. For example, changes in gene expression (transcriptomics) following stimulation with this compound can be correlated with changes in protein levels (proteomics) and metabolite concentrations (metabolomics). nih.gov
| Omics Technology | Application in Octopamine Research | Role of this compound |
|---|---|---|
| Neuroproteomics | Identify proteins involved in octopamine signaling and response. | Acts as a specific stimulus to trigger protein expression/modification changes. |
| Metabolomics | Trace metabolic pathways affected by octopamine. biologists.com | Allows for precise tracing of the metabolic fate of exogenous octopamine. nih.gov |
| Transcriptomics | Identify genes whose expression is regulated by octopamine. | Provides a controlled signal to measure downstream gene regulation. |
Computational Chemistry and Molecular Modeling of Octopamine-Receptor Interactions
Computational chemistry provides invaluable insights into the structural and energetic aspects of ligand-receptor binding. core.ac.uk Molecular modeling has been used to investigate the three-dimensional structures of monoamine transporters and receptors, revealing key differences in their ligand-binding cavities. researchgate.net For instance, modeling studies of octopamine receptors have identified specific amino acid residues, such as an aspartic acid in transmembrane domain 3 (TM3) and serine residues in TM5, that are crucial for binding the amine and hydroxyl groups of octopamine, respectively. mdpi.com
This compound can play a critical role in validating and refining these computational models. While the deuterium substitution is unlikely to significantly alter the binding affinity in most cases, it provides a spectroscopic marker. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformation of the deuterated ligand when bound to the receptor, providing experimental data to compare against the predictions of molecular dynamics simulations. youtube.com This synergy between computational modeling and experimental data from labeled ligands accelerates the rational design of new, more potent, and selective octopaminergic drugs. core.ac.uk
Functional Genomic and Gene Editing Approaches to Octopamine Signaling
Functional genomics, particularly with the advent of CRISPR/Cas9 technology, has revolutionized the ability to study gene function by making precise modifications to the genome. numberanalytics.comnih.gov These tools can be used to knock out, knock down, or edit the genes encoding octopamine receptors, transporters, or the enzymes involved in octopamine synthesis and degradation. numberanalytics.com Such approaches allow for direct interrogation of the role these components play in specific physiological processes. nih.govmdpi.com
The combination of gene editing with labeled compounds like this compound creates a powerful experimental paradigm. For example, researchers can:
Use CRISPR to knock out a specific octopamine receptor subtype in an insect model (e.g., Drosophila melanogaster). nih.gov
Administer this compound to both the gene-edited and wild-type insects.
Use mass spectrometry to compare the uptake and metabolism of the labeled octopamine between the two groups.
This approach can definitively link a specific receptor to functions like octopamine clearance or signaling duration, providing a much clearer picture of the in vivo roles of different receptor subtypes. nih.gov
Exploration of Octopamine's Role in Emerging Invertebrate Models
While much of the research on octopamine has been conducted in established models like fruit flies (Drosophila melanogaster), honeybees (Apis mellifera), and locusts, its roles in a vast array of other invertebrates remain less explored. nih.govnih.gov Octopamine is a crucial neuromodulator in virtually all invertebrate phyla, controlling processes as diverse as bioluminescence in fireflies and reproduction in insects. researchgate.netnih.govwikipedia.org
This compound is an ideal tool for extending octopamine research into emerging or non-traditional invertebrate models. Its application in these species can help to:
Establish the presence and activity of octopaminergic systems.
Investigate its role in unique physiological adaptations, such as those found in marine mollusks, crustaceans, or other insect orders.
Perform comparative studies to understand the evolutionary diversification of octopamine signaling.
The use of a standardized, labeled compound allows for reproducible and quantifiable experiments across different species, facilitating a broader understanding of how this pleiotropic amine has been adapted to serve a multitude of functions throughout the invertebrate world. nih.gov
Q & A
Q. What are the critical parameters for synthesizing rac Octopamine-d3 Hydrochloride with high isotopic purity?
Synthesis requires controlled conditions (e.g., inert atmosphere, low moisture) to prevent isotopic exchange. Deuterium is introduced at specific positions (α, β, β) via reductive deuteration or exchange reactions. Post-synthesis purification via recrystallization or chromatography ensures >98% isotopic purity, verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. How should researchers validate the structural integrity of this compound?
Use a combination of:
- LC-MS/MS : To confirm molecular weight (189.64 g/mol) and deuterium incorporation efficiency .
- NMR : To resolve stereochemistry and verify the absence of non-deuterated analogs (e.g., proton signals at δ 1.2–1.5 ppm for CH3 groups) .
- Isotopic ratio analysis : Quantify deuterium content via isotope-ratio mass spectrometry (IRMS) .
Q. What storage conditions optimize the stability of this compound?
Store at -20°C in airtight, light-protected containers. Avoid pH extremes (<3 or >9) and temperatures >40°C, which accelerate deuterium loss or degradation. Stability is confirmed by periodic LC-MS analysis of stored batches .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence the pharmacokinetics of this compound in vivo?
Deuterium at β-positions reduces metabolic oxidation rates (e.g., by monoamine oxidase), prolonging half-life. Design studies with:
- Dose-response curves : Compare deuterated vs. non-deuterated analogs.
- Mass-balance assays : Track metabolites via LC-MS to quantify KIEs on clearance pathways .
Q. What analytical strategies distinguish endogenous octopamine from this compound in biological matrices?
Use high-resolution MS (HRMS) with:
Q. How should contradictory receptor binding data between this compound and native octopamine be resolved?
Conduct competitive binding assays (e.g., radioligand displacement) under standardized conditions:
- pH 7.4 buffers : Mimic physiological environments.
- Temperature control : 37°C for mammalian receptor studies.
- Correction for deuterium-induced polarity changes : Compare results with non-deuterated controls .
Q. What experimental controls are essential for studying this compound’s adrenergic activity?
Include:
- Negative controls : Receptor knockout models or antagonist pre-treatment (e.g., prazosin for α1-adrenergic receptors).
- Isotopic controls : Non-deuterated octopamine to isolate deuterium-specific effects.
- Matrix blanks : Validate assay specificity in serum or tissue homogenates .
Q. How can deuterium-induced spectral interference in NMR studies of this compound be mitigated?
Use deuterium-decoupled NMR or 2D heteronuclear experiments (e.g., HSQC) to resolve overlapping signals. For quantitative analysis, integrate deuterium-free regions (e.g., aromatic protons) and compare with reference spectra .
Methodological Notes
- Safety Protocols : Handle this compound in fume hoods with nitrile gloves and goggles. Avoid contact with strong oxidizers (e.g., HNO3) to prevent hazardous reactions .
- Data Analysis : Use software tools (e.g., MestReNova for NMR, Skyline for MS) to automate isotopic pattern recognition and quantify deuterium retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
